molecular formula C5H5ClO3 B149247 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone CAS No. 125974-06-3

4-(Chloromethyl)-5-hydroxy-2(5H)-furanone

Cat. No.: B149247
CAS No.: 125974-06-3
M. Wt: 148.54 g/mol
InChI Key: CGGKPVLGRJYRIP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-hydroxy-2(5H)-furanone is an organic compound with a furanone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone typically involves the chloromethylation of 5-hydroxy-2(5H)-furanone. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Chloromethyl)-5-hydroxy-2(5H)-furanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone involves its interaction with biological molecules through its reactive chloromethyl and hydroxyl groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its chloromethyl group provides a versatile site for nucleophilic substitution, making it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

3-(chloromethyl)-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-2-3-1-4(7)9-5(3)8/h1,5,8H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGKPVLGRJYRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(OC1=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925335
Record name 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125974-06-3
Record name 4-Chloro-3-formyl-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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